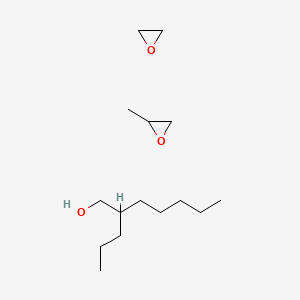

2-Methyloxirane;oxirane;2-propylheptan-1-ol

Description

Properties

IUPAC Name |

2-methyloxirane;oxirane;2-propylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.C3H6O.C2H4O/c1-3-5-6-8-10(9-11)7-4-2;1-3-2-4-3;1-2-3-1/h10-11H,3-9H2,1-2H3;3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELDGOLMOICKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CO.CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

166736-08-9 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166736-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

260.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166736-08-9 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldol condensation of n-pentanal proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on a second aldehyde molecule. Subsequent dehydration yields α,β-unsaturated aldehydes (enals). Key parameters include:

-

Temperature : 90–130°C, often under reflux to maintain liquid-phase reactants.

-

Pressure : Slightly elevated (1–2 atm) to prevent volatilization.

The reaction selectively favors self-condensation of n-pentanal over cross-condensation with 2-methylbutanal, achieving ~90% conversion to 2-propyl-2-heptenal. Gas chromatographic analyses of product mixtures typically show a 9:1 ratio of 2-propylheptenal to 2-propyl-4-methylhexenal, underscoring the reaction’s regioselectivity.

Industrial-Scale Optimization

Industrial reactors employ continuous stirred-tank designs with in-situ dehydration to drive equilibrium toward enal formation. Excess n-pentanal is recycled to maximize yield, while side products are minimized through precise temperature control.

Hydrogenation of 2-Propylheptenal to 2-Propylheptanol

The α,β-unsaturated aldehyde intermediate undergoes catalytic hydrogenation to produce 2-propylheptanol.

Hydrogenation Protocol

The reaction proceeds via heterolytic cleavage of H₂ on the cobalt surface, followed by sequential hydrogenation of the C=C and C=O bonds. The final product is isolated via phase separation, yielding 2-propylheptanol with >95% purity.

Alkoxylation with Ethylene Oxide and Propylene Oxide

The 2-propylheptanol undergoes alkoxylation with ethylene oxide (oxirane) and propylene oxide (2-methyloxirane) to form the target compound.

Base-Catalyzed Epoxide Ring-Opening

The reaction mechanism follows an Sₙ2 pathway, where the alkoxide ion (generated by deprotonating 2-propylheptanol with KOH or NaOH) attacks the less substituted carbon of the epoxide.

Ethoxylation Step

Propoxylation Step

Propylene oxide is introduced sequentially to introduce hydrophobic methyl branches. The reaction favors attack at the less sterically hindered carbon, forming a secondary alkoxide.

Industrial Production Workflow

Large-scale synthesis employs batch or semi-continuous reactors with automated control systems.

Process Optimization

-

Molecular Weight Control : Achieved by regulating epoxide feed rates and reaction time.

-

Byproduct Management : Unreacted epoxides are recovered via distillation and recycled.

Comparative Analysis of Synthetic Routes

| Step | Conditions | Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldol Condensation | 90–130°C, 1–2 atm | NaOH | 85–90 | 70–75 |

| Hydrogenation | 40–160°C, 6.89–10.4 MPa H₂ | Co/Kieselguhr | 95 | >95 |

| Ethoxylation | 80–120°C, 3–5 atm | KOH | 90 | 85–90 |

| Propoxylation | 100–130°C, 3–5 atm | KOH | 88 | 85–90 |

Mechanistic Insights and Stereochemical Considerations

Epoxide Ring-Opening Regioselectivity

Under basic conditions, alkoxide nucleophiles attack the less substituted epoxide carbon due to reduced steric hindrance, consistent with Sₙ2 mechanisms. In contrast, acidic conditions favor carbocation formation (Sₙ1), leading to random attack—a pathway avoided in industrial synthesis to ensure product uniformity.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxirane;oxirane;2-propylheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

Polymer Production

- Polyether Polyols : 2-Methyloxirane serves as a monomer in the synthesis of polyether polyols, which are essential for producing polyurethane foams used in furniture, automotive seating, and insulation materials. The polymerization process can be tailored to achieve specific properties such as flexibility and durability.

- Polymer Blends : It is also utilized to create polymer blends that enhance material properties, including impact resistance and thermal stability.

Chemical Intermediates

- Solvent Production : The compound is used to manufacture solvents like propylene glycol, which finds applications in food processing and pharmaceuticals. Propylene glycol acts as a humectant and stabilizer in various formulations.

- Surfactants : It is a precursor for surfactants used in detergents and cleaning products, contributing to their effectiveness in removing dirt and grease.

Adhesives and Sealants

- The compound is incorporated into adhesives and sealants due to its ability to enhance bonding strength and flexibility. Its low viscosity allows for easy application in various substrates.

Paints and Coatings

- In the coatings industry, 2-Methyloxirane is used as a stabilizer for paints and varnishes. It helps improve the durability and weather resistance of coatings applied on surfaces.

Health and Safety Considerations

Research has indicated that exposure to 2-Methyloxirane can pose health risks, including respiratory issues and potential carcinogenic effects in laboratory animals . Therefore, safety measures are crucial when handling this compound in industrial settings.

Environmental Impact

The environmental persistence of 2-Methyloxirane has been evaluated through various studies. Its biodegradation potential suggests that it does not accumulate significantly in the environment; however, careful management of its release into ecosystems is necessary to mitigate any adverse effects .

Case Study 1: Polyurethane Foam Production

A study conducted by demonstrated that incorporating varying amounts of 2-Methyloxirane into polyurethane formulations significantly improved foam resilience and thermal insulation properties. The research highlighted the importance of optimizing the monomer ratio to achieve desired mechanical characteristics.

Case Study 2: Solvent Efficacy

In another investigation focused on solvent applications, researchers found that propylene oxide-based solvents exhibited superior performance in dissolving complex organic compounds compared to traditional solvents . This finding underscores the compound's utility in industrial cleaning processes.

Mechanism of Action

The mechanism of action of 2-Methyloxirane;oxirane;2-propylheptan-1-ol involves its ability to interact with various molecular targets. The polymer’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier and solubilizer. The molecular pathways involved include the formation of micelles and other aggregates that enhance the solubility and stability of various compounds.

Comparison with Similar Compounds

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane (CAS 75-56-9), also known as propylene oxide, is a three-membered cyclic ether (epoxide) with a methyl substituent. It is a volatile, flammable liquid widely used in polymer production, surfactants, and as a chemical intermediate .

Oxirane (Ethylene Oxide)

Oxirane (CAS 75-21-8), or ethylene oxide, is the simplest epoxide. It is a colorless gas with high reactivity, primarily used in sterilizing medical equipment and synthesizing ethylene glycol, polyesters, and surfactants .

2-Propylheptan-1-ol

2-Propylheptan-1-ol (CAS 10042-59-8) is a branched-chain fatty alcohol. It is a viscous liquid used in lubricants, plasticizers, and surfactants due to its hydrophobic properties .

Chemical Structure and Physical Properties

Structural Comparison

- 2-Methyloxirane : A three-membered epoxide ring with a methyl group at C2.

- Oxirane : A three-membered epoxide ring without substituents.

- 2-Propylheptan-1-ol : A 10-carbon branched alcohol with a hydroxyl group at C1 and a propyl branch at C2.

Physical Properties

Epoxide Reactivity

Polymers and Surfactants

Specialty Chemicals

- Phosphate Esters : Oxirane and 2-methyloxirane are copolymerized with phosphoryl chloride to create flame retardants and surfactants .

- Branched Alcohols: 2-Propylheptan-1-ol’s branching improves solubility in nonpolar solvents compared to linear alcohols like 1-decanol .

Data Tables

Table 1: Key Industrial Polymers

Table 2: Comparison with Similar Alcohols

| Alcohol | Branching | Carbon Chain | Boiling Point (°C) | Use Case |

|---|---|---|---|---|

| 2-Propylheptan-1-ol | Yes | C10 | ~230 | Lubricants |

| 1-Hexadecanol (Cetyl) | No | C16 | 344 | Cosmetics, emollients |

| 2-Ethylhexanol | Yes | C8 | 184 | Plasticizers |

Biological Activity

2-Methyloxirane;oxirane;2-propylheptan-1-ol, also known by its CAS number 166736-08-9, is a chemical compound that exhibits a range of biological activities due to its unique structural properties. This article explores its synthesis, biological mechanisms, and applications in various fields including chemistry, biology, and medicine.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-propylheptyl alcohol with ethylene oxide and propylene oxide. This process involves careful control of reaction conditions to produce a compound with desirable emulsifying and solubilizing properties.

Chemical Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H20O3

- Molecular Weight: 188.26 g/mol

This compound exhibits its biological activity primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property facilitates the formation of micelles and aggregates, enhancing the solubility and stability of various compounds in biological systems.

Emulsifying and Solubilizing Properties

The compound is recognized for its excellent emulsifying, dispersing, solubilizing, wetting, permeating, lubricating, and cleansing abilities. These properties make it particularly useful in:

- Pharmaceutical Formulations: Enhancing drug solubility and bioavailability.

- Biological Research: Aiding in the preparation of biological samples.

Case Studies

- Pharmaceutical Applications:

- Cosmetic Industry:

- Environmental Impact:

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 166736-08-9 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Solubility in Water | Low |

| Biodegradability | Moderate |

Comparison with Similar Compounds

| Compound Name | Emulsifying Properties | Solubility Enhancement | Biodegradability |

|---|---|---|---|

| This compound | Excellent | High | Moderate |

| Oxirane, 2-methyl-, polymer with oxirane | Good | Moderate | Low |

| 2-Ethylhexanol | Moderate | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.